N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)naphthalene-2-sulfonamide
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Overview
Description
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)naphthalene-2-sulfonamide is a synthetic chemical compound that belongs to the class of imidazopyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an imidazo[1,2-b]pyridazine ring fused with a phenyl group and a naphthalene-2-sulfonamide moiety, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)naphthalene-2-sulfonamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through a cyclization reaction involving a suitable pyridazine derivative and an imidazole precursor under acidic or basic conditions.
Attachment of the phenyl group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated imidazo[1,2-b]pyridazine in the presence of a palladium catalyst.
Introduction of the naphthalene-2-sulfonamide moiety: This step involves the reaction of the intermediate compound with naphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scale-up, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Catalysts: Palladium on carbon, copper iodide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amine derivative.
Scientific Research Applications
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)naphthalene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazo[1,2-b]pyridazine core can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in signal transduction, leading to modulation of biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide
- N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5-methylthiophene-2-sulfonamide
Uniqueness
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)naphthalene-2-sulfonamide is unique due to its specific structural features, such as the naphthalene-2-sulfonamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3S/c1-30-23-12-11-22-24-21(15-27(22)25-23)18-7-4-8-19(13-18)26-31(28,29)20-10-9-16-5-2-3-6-17(16)14-20/h2-15,26H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCLXIZUNLTUKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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